molecular formula C28H36N4OS B2429927 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1215578-07-6

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2429927
CAS No.: 1215578-07-6
M. Wt: 476.68
InChI Key: QGZMAYQCHIAMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4OS/c1-19-15-20(2)17-23(16-19)29-24(33)18-34-26-25(21-7-9-22(10-8-21)27(3,4)5)30-28(31-26)11-13-32(6)14-12-28/h7-10,15-17H,11-14,18H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMAYQCHIAMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can be achieved through a multi-step synthetic route. A possible synthetic pathway might involve the following steps:

    Formation of the Triazaspiro Ring: The triazaspiro ring can be synthesized by reacting a suitable diamine with a diketone under acidic conditions.

    Introduction of the Thioether Linkage: The thiol group can be introduced by reacting the triazaspiro intermediate with a thiol reagent in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazaspiro ring or the acetamide moiety, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings and the acetamide group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazaspiro derivatives.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Overview

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound recognized for its unique structural features, including a triazaspiro framework and various functional groups. This compound is classified under sulfonamides and has garnered attention for its potential applications in medicinal chemistry and material science.

Medicinal Chemistry

The compound exhibits potential as a bioactive agent with applications in drug discovery and development. Its structural characteristics suggest possible interactions with biological targets such as enzymes and receptors, which could lead to therapeutic effects in various diseases.

  • Anti-inflammatory Properties : Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory activity. Investigations into the specific mechanisms of action are warranted to establish efficacy.
  • Anticancer Activity : The unique triazaspiro structure may enhance binding affinity to cancer-related targets, making it a candidate for further research in anticancer therapies.

Enzyme Inhibition Studies

Research has shown that sulfonamide derivatives can act as inhibitors for various enzymes. This compound could be evaluated for its inhibitory effects on enzymes such as:

  • α-Glucosidase : Important in managing diabetes by delaying carbohydrate digestion.
  • Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter breakdown.

Experimental studies typically involve determining binding affinities and inhibitory constants (IC50 values) against these enzymes using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for analysis .

Due to its unique structural properties, this compound may find applications in developing new materials such as polymers or coatings with specific functional characteristics. The incorporation of sulfur-containing moieties can enhance material properties like thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of sulfonamide derivatives similar to the target compound. The synthesized derivatives were screened against α-glucosidase and acetylcholinesterase, revealing promising results that warrant further exploration into their therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Case Study 2: Anticancer Activity

Research focused on evaluating the anticancer properties of structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms involved were attributed to the ability of these compounds to induce apoptosis through specific receptor interactions .

Mechanism of Action

The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups suggests potential for diverse mechanisms, including inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Compounds with similar spirocyclic structures, such as spirooxindoles and spirotetrahydroquinolines.

    Thioether-Containing Compounds: Compounds with thioether linkages, such as thioethers and thioacetals.

    Acetamide Derivatives: Compounds with acetamide groups, such as N-phenylacetamide and N-methylacetamide.

Uniqueness

The uniqueness of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its combination of a triazaspiro ring, a thioether linkage, and an acetamide moiety. This combination of functional groups is relatively rare and may impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is an intriguing molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazaspiro framework and various functional groups that may contribute to its biological activity. The molecular formula is C21H26N4SC_{21}H_{26}N_4S, indicating the presence of nitrogen and sulfur atoms which are often involved in biological interactions.

PropertyValue
Molecular Weight378.52 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific isoforms of cyclin-dependent kinases (CDKs) and dual specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are crucial in cell cycle regulation and cancer progression .
  • Antioxidant Properties : The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also exhibit anti-cancer properties through programmed cell death mechanisms .

Therapeutic Applications

Given its potential mechanisms of action, this compound could be explored for various therapeutic applications:

  • Cancer Treatment : Due to its possible effects on CDKs and apoptosis, it may serve as a candidate for cancer therapy, particularly in solid tumors where CDK dysregulation is prevalent.
  • Neuroprotection : Compounds with similar structural motifs have shown promise in neuroprotective roles, potentially offering benefits in neurodegenerative diseases.

Study 1: Anticancer Activity

A study investigated the effects of similar spiro compounds on colorectal cancer cell lines (HCT116 and HT-29). Results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of spiro compounds as novel anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings revealed that these compounds significantly reduced neuronal cell death and improved survival rates by modulating antioxidant enzyme levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.